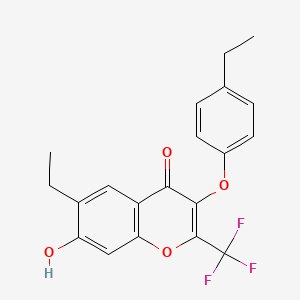

6-ethyl-3-(4-ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Description

The compound 6-ethyl-3-(4-ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one (molecular formula: C₂₀H₁₇F₃O₄, molecular weight: 378.346 g/mol) is a synthetic flavone derivative characterized by multiple functional groups. Key structural features include:

- 6-ethyl group: Enhances lipophilicity and steric bulk.

- 3-(4-ethylphenoxy) substituent: A phenoxy group with an ethyl para-substituent, contributing to π-π interactions and modulating electronic effects.

- 2-trifluoromethyl group: A strong electron-withdrawing group (EWG) that improves metabolic stability and influences electronic distribution .

Properties

IUPAC Name |

6-ethyl-3-(4-ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3O4/c1-3-11-5-7-13(8-6-11)26-18-17(25)14-9-12(4-2)15(24)10-16(14)27-19(18)20(21,22)23/h5-10,24H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTUITRVYZXQBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=C(C(=C3)O)CC)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-3-(4-ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

Formation of the Chromenone Backbone: This can be achieved through the condensation of a suitable phenol with an aldehyde or ketone under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Attachment of the Ethylphenoxy Group: This can be done through an etherification reaction using an ethylphenol and a suitable leaving group.

Addition of the Hydroxy Group: This step may involve hydroxylation reactions using oxidizing agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-3-(4-ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

Reduction: The chromenone backbone can be reduced to a chromanol.

Substitution: The ethyl and ethylphenoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the chromenone backbone may produce a chromanol derivative.

Scientific Research Applications

6-ethyl-3-(4-ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its unique structure may allow it to interact with biological molecules, making it a potential candidate for drug development.

Medicine: It may have therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: It can be used in the development of new materials with specific properties, such as high thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism of action of 6-ethyl-3-(4-ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with molecular targets in biological systems. The hydroxy group can form hydrogen bonds with proteins or nucleic acids, while the trifluoromethyl group can enhance its lipophilicity and membrane permeability. The chromenone backbone may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Structural and Functional Insights:

Position 3 Modifications: Phenoxy vs. Phenyl: The phenoxy group (oxygen-linked) in the target compound enhances polarity and hydrogen-bonding capacity compared to direct phenyl substitution . Electron-Donating vs. Withdrawing Groups: The 4-ethylphenoxy group in the target compound provides moderate electron-donating effects, whereas fluorophenyl () introduces electronegativity .

Position 2 Substitutions: Trifluoromethyl (CF₃): Improves metabolic stability and electron withdrawal, critical for receptor binding in bioactive molecules .

Position 7 Hydroxy vs. Methoxy :

- The hydroxy group (OH) increases solubility and hydrogen-bonding interactions compared to methoxy (OCH₃), which enhances lipophilicity but reduces polarity .

Biological Activity

6-Ethyl-3-(4-ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic compound belonging to the class of chromone derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The presence of the trifluoromethyl group is believed to enhance its biological efficacy through increased metabolic stability and lipid solubility.

The molecular formula of the compound is , with a molecular weight of approximately 350.29 g/mol. The structure includes a chromenone core, which is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

| Property | Value |

|---|---|

| Molecular Weight | 350.29 g/mol |

| CAS Number | 459419-21-7 |

| Structure | Chemical Structure |

Antioxidant Activity

Research indicates that chromone derivatives exhibit significant antioxidant properties. The trifluoromethyl group enhances the electron-withdrawing capacity, potentially increasing the compound's ability to scavenge free radicals. Studies have shown that related compounds can inhibit lipid peroxidation and protect against oxidative stress in various cell lines .

Anticancer Properties

Preliminary studies have evaluated the cytotoxic effects of this compound against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound demonstrated moderate cytotoxicity with IC50 values in the micromolar range, indicating potential as an anticancer agent. Mechanistic studies suggested that it may induce apoptosis through the modulation of key signaling pathways involved in cell survival and proliferation .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes related to inflammation and neurodegenerative diseases. Notably, it showed potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's disease therapy. Kinetic studies revealed IC50 values suggesting moderate inhibition, comparable to other known inhibitors in this class .

Case Studies

-

Cytotoxicity Against MCF-7 Cells

- Objective : To evaluate the anticancer potential of the compound.

- Method : MCF-7 cells were treated with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with an IC50 value of approximately 15 µM.

-

Enzyme Inhibition Studies

- Objective : To assess AChE and BChE inhibitory activity.

- Method : Enzyme assays were performed using standard protocols.

- Results : The compound exhibited AChE inhibition with an IC50 value of 19.2 µM and BChE inhibition at 13.2 µM, indicating potential therapeutic applications in cognitive disorders .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Interaction : The compound may bind to active sites on target enzymes, inhibiting their activity through competitive or non-competitive mechanisms.

- Signaling Pathway Modulation : It may influence pathways related to apoptosis and cell cycle regulation, contributing to its anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.